PKC Isoform Selectivity: 90-Fold Discrimination Between PKC and PKA for CAS 941929-47-1
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide (CAS 941929-47-1) demonstrates a 90-fold selectivity window for protein kinase C (PKC, IC₅₀ = 10 nM) over protein kinase A (PKA, IC₅₀ = 900 nM) [1]. This selectivity is significantly tighter than that of the commonly used broad-spectrum PKC inhibitor staurosporine, which inhibits PKC, PKA, and multiple other kinases at low nanomolar concentrations with minimal isoform discrimination. The selectivity window further extends to Ca²⁺/calmodulin-dependent protein kinase (IC₅₀ = 17 µM; 1,700-fold selectivity) and phosphorylase protein kinase [1]. In a cellular context, the compound inhibits TPA-induced p47 phosphorylation in platelets with an IC₅₀ of 700 nM and CD3 downregulation in T cells with an IC₅₀ of 500 nM [1].
| Evidence Dimension | Kinase selectivity (PKC vs. PKA IC₅₀ ratio) |
|---|---|
| Target Compound Data | PKC IC₅₀ = 10 nM; PKA IC₅₀ = 900 nM |
| Comparator Or Baseline | Staurosporine: non-selective pan-kinase inhibitor (PKC and PKA IC₅₀ values both in low nM range with minimal selectivity) |
| Quantified Difference | 90-fold selectivity for PKC over PKA for target compound; staurosporine shows negligible discrimination |
| Conditions | In vitro enzymatic kinase inhibition assays (vendor-supplied biochemical IC₅₀ data) |
Why This Matters
For procurement decisions in kinase signaling research, the 90-fold PKC-over-PKA discrimination enables experimental protocols that require PKC-specific pharmacological modulation without confounding PKA crosstalk, a capability not achievable with pan-kinase inhibitors.
- [1] Hangzhou Biomac Technology Co., Ltd. (Millipore distributor). N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide: PKC Inhibitor Datasheet. Product PNO557521. View Source
